molecular formula C14H18N2O2 B268686 3-[(Cyclohexylcarbonyl)amino]benzamide

3-[(Cyclohexylcarbonyl)amino]benzamide

Cat. No. B268686
M. Wt: 246.3 g/mol
InChI Key: UAKYHBDQHMPZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclohexylcarbonyl)amino]benzamide, also known as CCAB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. CCAB is a derivative of benzamide and has a cyclohexylcarbonyl group attached to the amino group of the benzene ring. This modification has led to its unique properties and potential use in research.

Mechanism of Action

3-[(Cyclohexylcarbonyl)amino]benzamide's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the potential for neuroprotective effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-[(Cyclohexylcarbonyl)amino]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and potential neuroprotective effects. 3-[(Cyclohexylcarbonyl)amino]benzamide has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer research.

Advantages and Limitations for Lab Experiments

3-[(Cyclohexylcarbonyl)amino]benzamide's advantages for lab experiments include its potential use in various research areas, low toxicity, and high selectivity for cancer cells. However, 3-[(Cyclohexylcarbonyl)amino]benzamide also has limitations, including its limited solubility in water and potential for off-target effects.

Future Directions

For 3-[(Cyclohexylcarbonyl)amino]benzamide research include further studies on its mechanism of action, potential use in combination with other drugs, and optimization of its chemical properties for increased solubility and selectivity. Additionally, 3-[(Cyclohexylcarbonyl)amino]benzamide's potential use as a drug target for neurodegenerative diseases warrants further investigation.

Synthesis Methods

3-[(Cyclohexylcarbonyl)amino]benzamide can be synthesized using various methods, including the reaction of 3-aminobenzamide with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-[(Cyclohexylcarbonyl)amino]benzamide as a white crystalline solid.

Scientific Research Applications

3-[(Cyclohexylcarbonyl)amino]benzamide has been studied for its potential use in various research areas, including cancer research, neurology, and pharmacology. In cancer research, 3-[(Cyclohexylcarbonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, 3-[(Cyclohexylcarbonyl)amino]benzamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 3-[(Cyclohexylcarbonyl)amino]benzamide has been studied for its potential use as a drug target for various diseases.

properties

Product Name

3-[(Cyclohexylcarbonyl)amino]benzamide

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

3-(cyclohexanecarbonylamino)benzamide

InChI

InChI=1S/C14H18N2O2/c15-13(17)11-7-4-8-12(9-11)16-14(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,15,17)(H,16,18)

InChI Key

UAKYHBDQHMPZCU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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